molecular formula C15H18O4 B1231612 Rupicolin B CAS No. 41653-83-2

Rupicolin B

Katalognummer: B1231612
CAS-Nummer: 41653-83-2
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: ZDBHCMLPJQZVAX-IHWVXMPCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Rupicolin B is a guaianolide-type sesquiterpene lactone first isolated from Artemisia tripartita subsp. rupicola (Asteraceae) and later identified in Achillea grandifolia . Structurally, it belongs to a class of secondary metabolites characterized by a bicyclic skeleton with a γ-lactone ring, which is critical for its bioactivity . Rupicolin B has demonstrated significant anti-inflammatory properties, as evidenced by its inhibition of NF-κB signaling and reduction of pro-inflammatory cytokines . Recent studies highlight its anti-proliferative and cytotoxic effects against glioblastoma cell lines (U87MG and T98G), with IC50 values of 64 µM and 26 µM, respectively .

Eigenschaften

CAS-Nummer

41653-83-2

Molekularformel

C15H18O4

Molekulargewicht

262.3 g/mol

IUPAC-Name

(3aR,4S,6aS,9aR,9bS)-4,6a-dihydroxy-9-methyl-3,6-dimethylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H18O4/c1-7-4-5-15(18)8(2)6-10(16)11-9(3)14(17)19-13(11)12(7)15/h4,10-13,16,18H,2-3,5-6H2,1H3/t10-,11+,12+,13-,15+/m0/s1

InChI-Schlüssel

ZDBHCMLPJQZVAX-IHWVXMPCSA-N

SMILES

CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O

Isomerische SMILES

CC1=CC[C@@]2([C@H]1[C@@H]3[C@@H]([C@H](CC2=C)O)C(=C)C(=O)O3)O

Kanonische SMILES

CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O

Andere CAS-Nummern

41653-83-2

Synonyme

rupicolin B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Rupicolin A: Structural and Functional Parallels

Rupicolin A, the most closely related analog, shares the guaianolide backbone but differs in hydroxylation and methyl group positioning . Key comparative findings include:

Table 1: Anti-Proliferative Activity (IC50) in Glioblastoma Cells
Cell Line Rupicolin A (µM) Rupicolin B (µM)
U87MG 38 64
T98G 15 26

Source: MTT assay data from glioblastoma models

Rupicolin A exhibits greater potency, likely due to enhanced cellular uptake or binding affinity to molecular targets like tubulin or DNA topoisomerases . Both compounds induce G2/M arrest, but Rupicolin A causes a more pronounced effect in U87MG cells (54.40% vs. 37.00% for Rupicolin B) .

Table 2: Cell Cycle Phase Distribution After 48-Hour Treatment (%)
Cell Line Phase Control Rupicolin A Rupicolin B
U87MG G2/M 20.87 54.40 37.00
T98G G2/M 25.73 50.67 42.93

Data derived from flow cytometry

Other Guaianolides: Deglucohellebrin and Arteludovicinolide A

  • Deglucohellebrin: This guaianolide shares Rupicolin B’s G2/M arrest mechanism but targets different kinases, such as CDK1/cyclin B . Its IC50 in glioblastoma models is ~20 µM, surpassing Rupicolin B’s efficacy .
  • Arteludovicinolide A: Isolated from Achillea grandifolia, it lacks the γ-lactone ring but shows comparable anti-inflammatory activity via COX-2 inhibition .

Functional Comparison with Non-Guaianolide Compounds

Flavonoids (Apigenin, Luteolin)

While flavonoids like apigenin and luteolin co-occur with Rupicolin B in Achillea species, their mechanisms diverge. Apigenin induces apoptosis via mitochondrial pathways (IC50 ~50 µM in U87MG), whereas Rupicolin B relies on cell cycle disruption .

Q & A

Q. How can researchers systematically characterize the structural and functional properties of Rupicolin B in preclinical studies?

Methodological Answer: Employ a combination of spectroscopic techniques (e.g., NMR, HPLC-MS) and crystallography to determine molecular structure, supplemented by in vitro assays (e.g., enzyme inhibition, receptor binding) to assess bioactivity. Adhere to NIH guidelines for experimental reproducibility, including detailed documentation of solvent systems, temperature controls, and purity thresholds (>95%) . For novel compounds, provide elemental analysis and chromatographic data to confirm identity .

Q. What frameworks are recommended for designing hypothesis-driven studies on Rupicolin B’s mechanisms of action?

Methodological Answer: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define variables. For example:

  • Population: Specific cell lines or animal models (e.g., murine macrophages for anti-inflammatory studies).
  • Intervention: Dose-response curves of Rupicolin B (1–100 µM).
  • Comparison: Positive controls (e.g., dexamethasone) and vehicle controls.
  • Outcome: Quantify cytokine suppression (IL-6, TNF-α) via ELISA.
  • Time: Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. How should researchers address variability in Rupicolin B’s bioavailability across experimental models?

Methodological Answer: Standardize administration routes (oral vs. intravenous) and use pharmacokinetic profiling (e.g., AUC, Cmax) to compare bioavailability. Include covariates such as metabolic enzyme expression (CYP450 isoforms) in statistical models to account for interspecies differences .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in Rupicolin B’s reported pharmacological effects across studies?

Methodological Answer: Conduct a meta-analysis of dose-response data, applying random-effects models to quantify heterogeneity. Use sensitivity analyses to isolate confounding factors (e.g., solvent choice, cell passage number). For in vivo studies, stratify results by genetic background (e.g., knockout vs. wild-type models) . Document effect sizes with 95% confidence intervals to highlight clinically relevant outcomes .

Q. How can researchers optimize synthetic pathways for Rupicolin B to improve yield and scalability?

Methodological Answer: Employ Design of Experiments (DoE) to test reaction parameters (temperature, catalyst loading, solvent polarity). Use HPLC to monitor intermediate purity and kinetic studies to identify rate-limiting steps. Report yields as mass-based percentages and validate scalability via pilot-scale batches (>1 g) with reproducibility metrics (RSD <5%) .

Q. What criteria ensure ethical rigor in studies investigating Rupicolin B’s long-term toxicity?

Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasible: Use established toxicity endpoints (e.g., histopathology, serum biomarkers).
  • Ethical: Adhere to 3R principles (Replacement, Reduction, Refinement) in animal studies.
  • Relevant: Align outcomes with regulatory guidelines (e.g., ICH S1B for carcinogenicity) .

Data Analysis and Reporting

Q. How should conflicting spectral data (e.g., NMR shifts) for Rupicolin B be reconciled?

Methodological Answer: Cross-validate with orthogonal techniques (e.g., X-ray crystallography for stereochemistry, IR for functional groups). Annotate discrepancies in supplementary files, specifying instrument calibration protocols (e.g., 600 MHz vs. 400 MHz spectrometers) .

Q. What strategies enhance the reproducibility of Rupicolin B’s bioactivity assays?

Methodological Answer: Implement blind or automated data collection to minimize bias. Pre-register protocols (e.g., on Open Science Framework) and share raw datasets (e.g., fluorescence intensity values, plate maps) in standardized formats (CSV, .xlsx) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rupicolin B
Reactant of Route 2
Rupicolin B

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